Acetic acid;1-chloro-3-methylbut-3-en-2-ol
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Overview
Description
Acetic acid;1-chloro-3-methylbut-3-en-2-ol is an organic compound with a unique structure that combines the properties of acetic acid and a chlorinated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-3-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the chlorination of 3-methylbut-3-en-2-ol, followed by esterification with acetic acid. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification is carried out in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloro-3-methylbut-3-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorinated alcohol to a non-chlorinated alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of non-chlorinated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-chloro-3-methylbut-3-en-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-chloro-3-methylbut-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol, acetate: Similar in structure but lacks the chlorine atom.
Acetic acid, chloro-, 1-methylbutyl ester: Another chlorinated ester with different structural features.
Properties
CAS No. |
113358-49-9 |
---|---|
Molecular Formula |
C7H13ClO3 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
acetic acid;1-chloro-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H9ClO.C2H4O2/c1-4(2)5(7)3-6;1-2(3)4/h5,7H,1,3H2,2H3;1H3,(H,3,4) |
InChI Key |
KOFLOMBDLXACIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCl)O.CC(=O)O |
Origin of Product |
United States |
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